4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate
Description
4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C15H13BrO3S3 and a molecular weight of 417.35 g/mol.
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S3/c16-12-3-7-14(8-4-12)22(17,18)19-13-5-1-11(2-6-13)15-20-9-10-21-15/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDJKXDXJCPDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(1,3-dithiolan-2-yl)phenol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl sulfonates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinates or thiols.
Scientific Research Applications
Medicinal Chemistry
4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate has been explored for its potential as a pharmaceutical agent. Its dithiolane moiety can facilitate interactions with biological targets, making it a candidate for drug design.
Case Study: Anticancer Activity
Research has indicated that compounds with dithiolane structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress, leading to apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions, where the sulfonate group acts as a leaving group.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Nucleophilic Substitution | 4-(1,3-Dithiolan-2-yl)phenyl amine | Base, solvent (DMF) |
| Coupling Reactions | Bioconjugates | Catalyst (Pd), heat |
| Reduction | Dithiolane derivatives | Reducing agent (LiAlH4) |
Material Science
The compound's ability to form stable complexes with metals makes it useful in material science, particularly in the development of sensors and catalysts.
Case Study: Sensor Development
A recent study highlighted the use of this compound in creating chemosensors for detecting heavy metals. The dithiolane moiety enhances selectivity and sensitivity towards metal ions such as lead and mercury, demonstrating its utility in environmental monitoring .
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate involves its ability to undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with different properties. The specific molecular targets and pathways depend on the nature of the substituents introduced during these reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate
- 4-(1,3-Dithiolan-2-yl)phenyl 4-fluorobenzenesulfonate
- 4-(1,3-Dithiolan-2-yl)phenyl 4-iodobenzenesulfonate
Uniqueness
4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher reactivity is desired.
Biological Activity
4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate (CAS No. 331461-26-8) is a chemical compound characterized by its unique structure that includes a dithiolane moiety, a phenyl group, and a bromobenzenesulfonate group. This composition contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Molecular Formula : C15H13BrO3S3
- Molecular Weight : 417.36 g/mol
- Boiling Point : Approximately 558.3 °C (predicted)
- Density : 1.594 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound is primarily attributed to its functional groups, which enable various interactions within biological systems. The presence of the sulfonate group allows for nucleophilic substitution reactions, while the dithiolane ring can participate in redox reactions due to the sulfur atoms present.
- Antioxidant Activity : The dithiolane structure is known for its potential antioxidant properties, which may help in neutralizing free radicals.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Cellular Interactions : Its ability to interact with cellular components could lead to alterations in cell signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cells
In a study exploring the cytotoxic effects of various sulfonate derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism was suggested to involve apoptosis induction through oxidative stress pathways.
Interaction Studies
Interaction studies have focused on the compound's ability to bind with proteins involved in cell signaling and metabolism. Preliminary findings suggest that it may interact with thiol-containing proteins, potentially modulating their activity and influencing cellular responses.
Future Directions for Research
Further investigations are warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future research include:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To clarify the pathways through which the compound exerts its biological effects.
- Structural Modifications : Exploring analogs could enhance efficacy or reduce toxicity.
Q & A
Basic: What synthetic methodologies are employed to prepare 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate?
The compound is synthesized via sulfonylation of the phenolic oxygen in 4-(1,3-dithiolan-2-yl)phenol with 4-bromobenzenesulfonyl chloride. This reaction typically occurs under basic conditions (e.g., pyridine or triethylamine) to deprotonate the phenol and facilitate nucleophilic attack on the sulfonyl chloride. Purification involves column chromatography or recrystallization, with structural confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). The dithiolane ring is often introduced through cyclization of 1,2-ethanedithiol with a carbonyl-containing precursor .
Basic: How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer (e.g., Bruker SMART APEXII CCD) with MoKα radiation (λ = 0.71073 Å). Structure solution employs direct methods (SHELXS), followed by refinement (SHELXL) to resolve positional and thermal parameters. Key metrics include R-factor (<0.05), wR2, and goodness-of-fit (GOF). For example, disordered dithiolane moieties are modeled with split occupancies (e.g., 84.9:15.1 ratio) .
Advanced: How are conformational dynamics of the 1,3-dithiolane ring analyzed in crystallographic studies?
Cremer-Pople puckering parameters are calculated to quantify ring non-planarity. For envelope or half-chair conformations, the puckering amplitude () and phase angle () are derived from atomic coordinates. Software like PLATON or Mercury automates this analysis. In related compounds, dithiolane rings exhibit values of 0.4–0.6 Å, with θ ≈ 180° for envelope forms and θ ≈ 144° for half-chair conformers .
Advanced: How are intermolecular interactions in the crystal lattice characterized?
Weak interactions (C–H···O, π–π stacking) are identified using distance-angle criteria (e.g., C–H···O < 3.3 Å, angle > 120°). For π–π interactions, centroid distances (3.4–3.5 Å) and slippage (<1.5 Å) are calculated. Software like CrystalExplorer visualizes Hirshfeld surfaces and fingerprint plots to quantify interaction contributions (e.g., H···H, H···S contacts). In analogous structures, C–H···O and π–π interactions contribute to 3D packing along the b-axis .
Advanced: How is positional disorder in the dithiolane moiety resolved during refinement?
Disordered sulfur atoms are modeled using PART instructions in SHELXL. Occupancies are refined freely or constrained to sum to 1.0. Anisotropic displacement parameters (ADPs) are applied to major components, while isotropic ADPs may suffice for minor sites. Residual electron density maps (e.g., Δρ < 0.5 eÅ) validate the disorder model. For example, disorder in the 1,3-dithiolane ring is resolved with a 0.85:0.15 occupancy split .
Basic: What spectroscopic techniques confirm the compound’s identity and purity?
- NMR : -NMR detects aromatic protons (δ 7.2–8.1 ppm) and dithiolane methylene groups (δ 3.1–3.5 ppm).
- IR : Stretching vibrations for sulfonate (S=O, 1360–1180 cm) and dithiolane (C–S, 680–620 cm).
- HRMS : Exact mass confirmation (e.g., [M+H] calculated for CHBrOS: 430.9002).
Advanced: What computational methods predict electronic properties and reactivity?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP) maps, and Fukui indices. These predict nucleophilic/electrophilic sites, such as sulfonate oxygen (high electrophilicity) or dithiolane sulfur (nucleophilic). Solvent effects are modeled using PCM. Software: Gaussian, ORCA .
Basic: How does the sulfonate group influence solubility and reactivity?
The sulfonate group enhances hydrophilicity (logP reduction by ~1.5 units) and stabilizes negative charge, making it resistant to nucleophilic attack. Reactivity studies focus on sulfonate ester cleavage under acidic/basic conditions or via nucleophilic displacement (e.g., with amines) .
Advanced: How are data contradictions in crystallographic and spectroscopic results addressed?
Discrepancies (e.g., bond length variations >0.05 Å) are resolved by cross-validating SCXRD data with DFT-optimized geometries. For NMR, DEPT and HSQC experiments clarify ambiguous assignments. Outliers in spectroscopic data may indicate polymorphic forms or solvent adducts .
Advanced: What strategies optimize crystallization for SCXRD analysis?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow nucleation.
- Temperature gradients : Gradual cooling from 40°C to 25°C promotes single-crystal growth.
- Seeding : Introduce microcrystals to supersaturated solutions.
For this compound, needle-like crystals are grown in ethyl acetate/hexane (1:3) at 297 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
